Cefotaxime dimer

Descripción general

Descripción

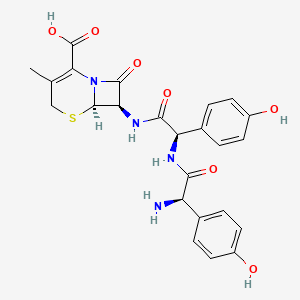

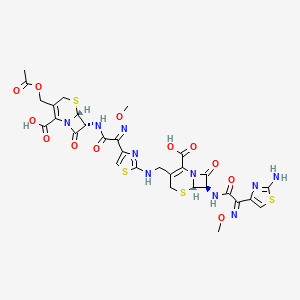

Cefotaxime dimer is a polymer impurity formed during the production, transportation, storage, and use of cefotaxime, a third-generation cephalosporin antibiotic. This compound is generated through covalent polymerization between cefotaxime molecules, which contain free polar groups such as amino and carboxyl groups, as well as structurally unstable quaternary lactam rings . The formation of this compound is significant for understanding the stability and quality control of cefotaxime-based drugs .

Métodos De Preparación

The preparation of cefotaxime dimer involves obtaining a polymer stock solution of cefotaxime sodium using a concentrated solution degradation method. The this compound is then separated and purified by preparative reversed-high-performance liquid chromatography (RP-HPLC). The pure this compound is obtained by a freeze-drying method . This method ensures the isolation and purification of this compound from industrial samples, maintaining its chemical structure .

Análisis De Reacciones Químicas

Cefotaxime dimer undergoes various chemical reactions, including:

Oxidation: The presence of free polar groups such as amino and carboxyl groups makes this compound susceptible to oxidation reactions.

Reduction: Reduction reactions can occur at the quaternary lactam rings and the methylene groups of the side chains.

Substitution: Substitution reactions can take place at the amino and carboxyl groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Cefotaxime dimer has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of cefotaxime dimer is related to its parent compound, cefotaxime. Cefotaxime exerts its bactericidal effect by inhibiting cell wall synthesis through its affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the bacterial cell wall, including PBP Ib and PBP III . The inhibition of cell wall synthesis leads to bacterial cell death .

Comparación Con Compuestos Similares

Cefotaxime dimer can be compared with other similar compounds, such as:

Ceftriaxone dimer: Similar to this compound, ceftriaxone dimer is a polymer impurity formed during the production of ceftriaxone, another third-generation cephalosporin antibiotic.

Cefuroxime dimer: Cefuroxime dimer is formed during the production of cefuroxime, a second-generation cephalosporin antibiotic.

Cefepime dimer: Cefepime dimer is a polymer impurity formed during the production of cefepime, a fourth-generation cephalosporin antibiotic.

The uniqueness of this compound lies in

Propiedades

IUPAC Name |

(6R,7R)-3-[[[4-[(Z)-C-[[(6R,7R)-3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-N-methoxycarbonimidoyl]-1,3-thiazol-2-yl]amino]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N10O12S4/c1-10(41)52-5-12-7-54-26-18(24(45)40(26)20(12)28(48)49)36-22(43)16(38-51-3)14-9-56-30(34-14)32-4-11-6-53-25-17(23(44)39(25)19(11)27(46)47)35-21(42)15(37-50-2)13-8-55-29(31)33-13/h8-9,17-18,25-26H,4-7H2,1-3H3,(H2,31,33)(H,32,34)(H,35,42)(H,36,43)(H,46,47)(H,48,49)/b37-15-,38-16-/t17-,18-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHWIVHZZMAMTP-NCVGIQEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)NCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N10O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175032-97-0 | |

| Record name | Cefotaxime dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175032970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFOTAXIME DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54TSK1689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is it important to study the structure of cefotaxime dimer?

A1: this compound is a known allergy-inducing impurity found in cefotaxime sodium, a widely used antibiotic. Understanding its structure is crucial for several reasons:

- Allergenicity: Identifying the polymerization sites and stereoscopic configuration helps researchers understand how this compound triggers allergic reactions. This knowledge can aid in developing less allergenic formulations of cefotaxime sodium. []

- Quality control: Characterizing the dimer allows for the development of sensitive analytical methods to detect and quantify its presence in pharmaceutical preparations, ensuring drug safety and efficacy. []

- Drug development: The knowledge gained from studying this compound can be applied to other cephalosporin drugs, leading to a better understanding of polymer impurity formation and its impact on drug safety and efficacy. []

Q2: What analytical techniques were used to characterize the this compound in the study?

A2: The researchers employed a combination of techniques to isolate, purify, and characterize the this compound:

- Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique was used to separate and purify the this compound from other components in the drug sample. []

- Freeze-drying: This method was employed to obtain the purified dimer in a solid form for further analysis. []

- Infrared (IR) Spectroscopy: IR spectroscopy was used to identify functional groups present in the dimer based on their characteristic absorption patterns. []

- Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the electronic transitions within the molecule, helping to confirm its structure. []

- Mass Spectroscopy: This technique was used to determine the molecular weight of the dimer and confirm its identity. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional and two-dimensional NMR experiments were performed to elucidate the complete structure of the dimer, including the connectivity and spatial arrangement of atoms. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)

![Fucose, L-, [6-3H]](/img/structure/B570579.png)